molecular formula C10H17NO3 B063045 tert-Butyl (1-formylcyclobutyl)carbamate CAS No. 163554-55-0

tert-Butyl (1-formylcyclobutyl)carbamate

Cat. No.: B063045
CAS No.: 163554-55-0
M. Wt: 199.25 g/mol
InChI Key: HZFZXPAIALRURU-UHFFFAOYSA-N
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Description

tert-Butyl (1-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing tert-Butyl (1-formylcyclobutyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide to produce the corresponding acyl azide.

    Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-formylcyclobutyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, often leading to the formation of amines or alcohols.

    Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action for tert-Butyl (1-formylcyclobutyl)carbamate primarily involves its role as a protecting group. The compound reacts with amines to form stable carbamate derivatives, which can then undergo various chemical transformations without affecting the protected amine group. The protecting group can be removed under specific conditions, such as acidic or basic environments, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used similarly as a protecting group for amines.

    Benzyl carbamate: Another protecting group for amines, often used in peptide synthesis.

    Methyl carbamate: Used in the synthesis of various organic compounds.

Uniqueness: : tert-Butyl (1-formylcyclobutyl)carbamate is unique due to its specific structure, which provides stability and reactivity that are advantageous in certain synthetic applications. Its ability to form stable intermediates makes it particularly valuable in pharmaceutical research and industrial applications .

Biological Activity

tert-Butyl (1-formylcyclobutyl)carbamate, also known as N-Boc-1-amino-cyclobutanecarboxaldehyde, is a compound that has garnered attention in medicinal chemistry and biological research. Its unique structural properties contribute to its potential applications in drug development and therapeutic interventions. This article delves into the biological activities associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 171549-91-0
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a protein degrader building block. It is involved in the synthesis of compounds that can modulate biological processes through interaction with specific proteins.

The compound functions as a carbamate derivative, which may influence various biochemical pathways by acting on enzymes or receptors. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that derivatives of carbamate compounds exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects in animal models, suggesting that this compound may possess similar properties. For example, related carbamate derivatives demonstrated inhibition of edema in carrageenan-induced rat paw models .
  • Enzyme Interaction : The compound may influence enzyme activity related to metabolic processes. Studies on carbamate degrading enzymes indicate that such compounds can be substrates for specific esterases, which could lead to the development of bioremediation strategies .

Case Study 1: Anti-inflammatory Properties

A study involving the synthesis of various tert-butyl carbamate derivatives revealed significant anti-inflammatory activities. Compounds similar to this compound were tested against indomethacin, a standard anti-inflammatory drug. The results showed a percentage inhibition ranging from 39% to 54% within 9 to 12 hours post-administration .

Case Study 2: Enzyme Degradation

Research on the degradation of carbamate pesticides highlighted the potential for using microbial enzymes to break down these compounds in environmental settings. A specific clone from the bovine rumen microbiome was able to degrade fenobucarb, a pesticide structurally related to this compound. This finding suggests that similar compounds could be targeted for bioremediation efforts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of edema (39%-54%)
Enzyme interactionDegradation of carbamate pesticides
Protein modulationPotential role in protein degradation

Properties

IUPAC Name

tert-butyl N-(1-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFZXPAIALRURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438188
Record name tert-Butyl (1-formylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163554-55-0
Record name tert-Butyl (1-formylcyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-formylcyclobutyl)carbamate
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